(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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Overview
Description
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . .
Mode of action
Many 1,2,4-triazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Result of action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general steps are as follows:
Formation of the Intermediate: 1-phenyl-1H-1,2,4-triazole is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate compound.
Amine Addition: The intermediate is then treated with ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole derivatives: These compounds share a similar triazole ring structure but differ in the substitution pattern.
1H-1,2,4-triazole derivatives: Compounds with different substituents on the triazole ring, such as alkyl or aryl groups
Uniqueness
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is unique due to the presence of the methanamine group attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2-phenyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZIKADLTBQNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795307-16-2 |
Source
|
Record name | 1-(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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